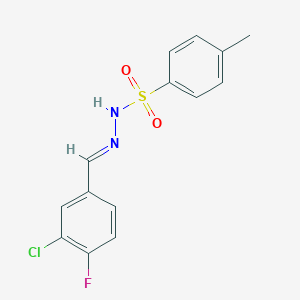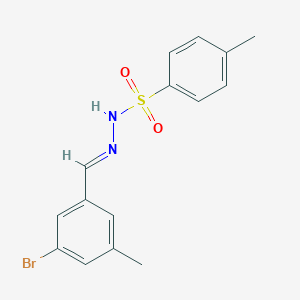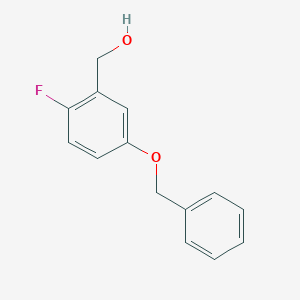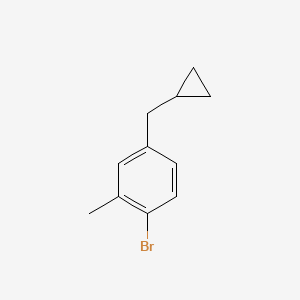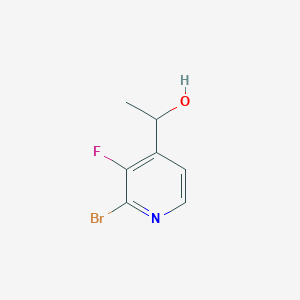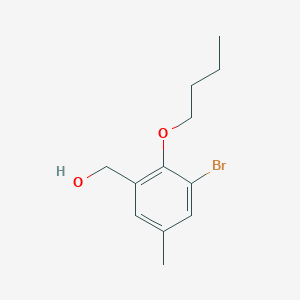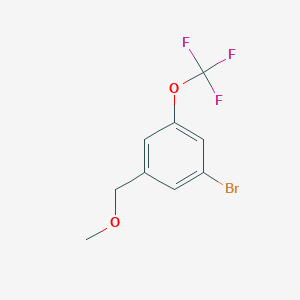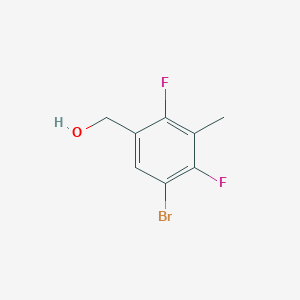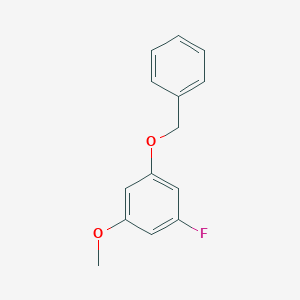
1-(Benzyloxy)-3-fluoro-5-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3-fluoro-5-methoxybenzene (BFMB) is a fluorinated aromatic compound that has found a wide range of applications in the scientific research community. It has been used as a starting material in a variety of syntheses, and its unique properties have made it a valuable tool for studying the effects of fluorination in biochemical and physiological systems. In
科学的研究の応用
1-(Benzyloxy)-3-fluoro-5-methoxybenzene has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, as a tool for studying the effects of fluorination on biological systems, and as a fluorescent probe for imaging cells. It has also been used to study the effects of fluorination on the solubility and stability of proteins and other biomolecules.
作用機序
The mechanism of action of 1-(Benzyloxy)-3-fluoro-5-methoxybenzene is not yet fully understood. However, it is believed that the fluorination of the aromatic ring alters the physical and chemical properties of the molecule, which can lead to changes in the binding affinity of the molecule to various proteins and other biomolecules. The fluorination also increases the solubility of the molecule, which allows it to penetrate cells more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been demonstrated to have an inhibitory effect on the activity of enzymes such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of certain proteins, which can lead to changes in the structure and function of cells.
実験室実験の利点と制限
The advantages of using 1-(Benzyloxy)-3-fluoro-5-methoxybenzene in laboratory experiments include its high solubility, its low toxicity, and its ability to penetrate cells. It is also relatively easy to synthesize, which makes it a convenient starting material for a variety of syntheses. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of its use.
将来の方向性
The future directions for research involving 1-(Benzyloxy)-3-fluoro-5-methoxybenzene include further investigation into its mechanism of action and its effects on biochemical and physiological systems. Additionally, further research into its applications in drug synthesis and imaging could lead to new and improved treatments for a variety of medical conditions. Additionally, further research into the effects of fluorination on the solubility and stability of proteins and other biomolecules could lead to new and improved methods for drug delivery. Finally, further research into the use of this compound as a fluorescent probe could lead to new and improved methods for imaging cells.
合成法
1-(Benzyloxy)-3-fluoro-5-methoxybenzene can be synthesized by a two-step process. The first step involves the reaction of benzyl bromide with 3-fluoro-5-methoxybenzaldehyde in the presence of potassium carbonate and acetic acid. This yields the intermediate 1-(benzyloxy)-3-fluoro-5-methoxybenzaldehyde, which is then reacted with sodium hydroxide to form the desired product. This method has been demonstrated to be efficient and reproducible, and it has been used to synthesize a variety of other fluorinated aromatic compounds.
特性
IUPAC Name |
1-fluoro-3-methoxy-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSBHKXPDGFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

